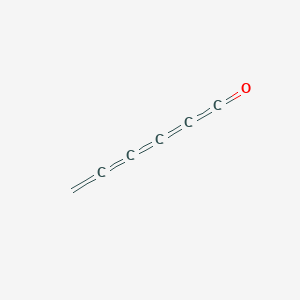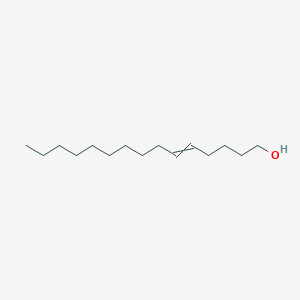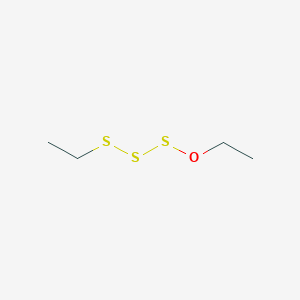
1-Ethoxy-3-ethyltrisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-ethyltrisulfane is an organosulfur compound characterized by the presence of three sulfur atoms in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethyltrisulfane can be synthesized through several methods. One common approach involves the reaction of ethyl mercaptan with sulfur monochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trisulfane linkage.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-3-ethyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl mercaptan and other sulfur-containing compounds.
Substitution: Various substituted trisulfanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethoxy-3-ethyltrisulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique sulfur structure makes it a subject of study in biochemical pathways involving sulfur metabolism.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mécanisme D'action
The mechanism by which 1-ethoxy-3-ethyltrisulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The compound can form disulfide bonds with proteins, altering their structure and function. This interaction is crucial in biochemical pathways where sulfur plays a regulatory role.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-3-methyltrisulfane
- 1-Propoxy-3-propyltrisulfane
- 1-Butoxy-3-butyltrisulfane
Comparison: 1-Ethoxy-3-ethyltrisulfane is unique due to its specific ethoxy and ethyl groups, which influence its reactivity and solubility. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
63833-15-8 |
|---|---|
Formule moléculaire |
C4H10OS3 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
(ethyltrisulfanyl)oxyethane |
InChI |
InChI=1S/C4H10OS3/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
Clé InChI |
UDFRAKIYOMMPNN-UHFFFAOYSA-N |
SMILES canonique |
CCOSSSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
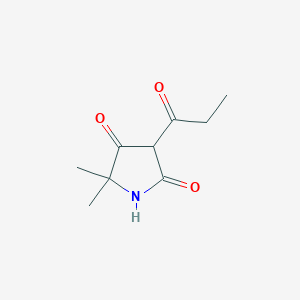

arsane](/img/structure/B14507262.png)
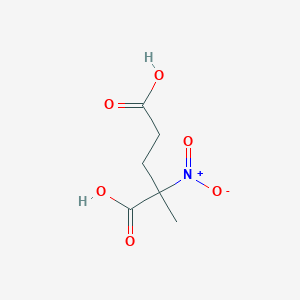
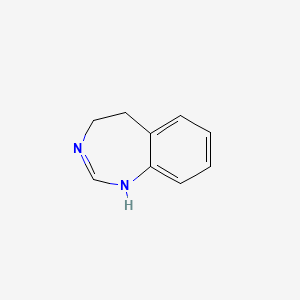
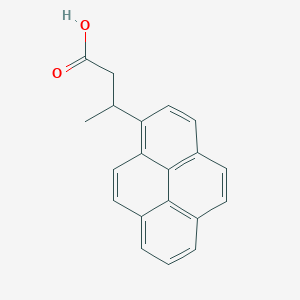
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)

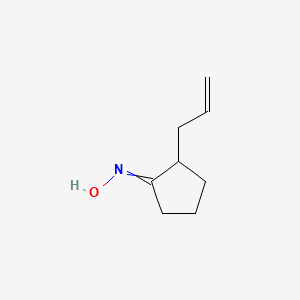
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
